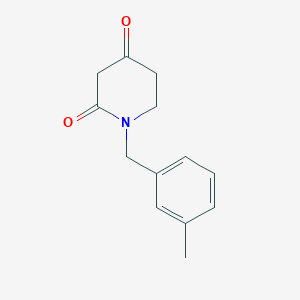
1-(3-Methylbenzyl)piperidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbenzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group and two ketone functionalities at the 2 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3-Methylbenzyl)piperidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzylamine with succinic anhydride under controlled conditions to form the desired piperidine-2,4-dione structure . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(3-Methylbenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized piperidine derivatives .
Applications De Recherche Scientifique
1-(3-Methylbenzyl)piperidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Methylbenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Methylbenzyl)piperidine-2,4-dione can be compared with other similar compounds, such as:
1-Benzylpiperidine-2,4-dione: Lacks the methyl group on the benzyl ring, which can affect its chemical reactivity and biological activity.
1-(4-Methylbenzyl)piperidine-2,4-dione: Has the methyl group at the 4-position of the benzyl ring, leading to different steric and electronic effects.
1-(3-Methylphenyl)piperidine-2,4-dione: The benzyl group is replaced with a phenyl group, altering its overall properties.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-[(3-methylphenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C13H15NO2/c1-10-3-2-4-11(7-10)9-14-6-5-12(15)8-13(14)16/h2-4,7H,5-6,8-9H2,1H3 |
Clé InChI |
WXUUCHZBADTBRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCC(=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


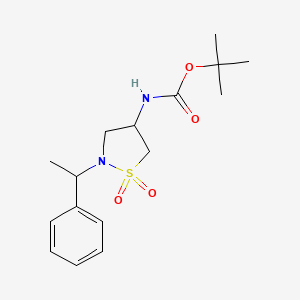
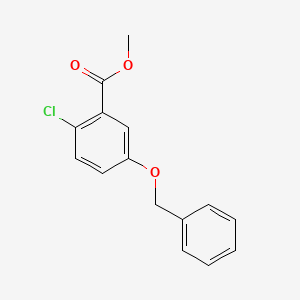
![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)
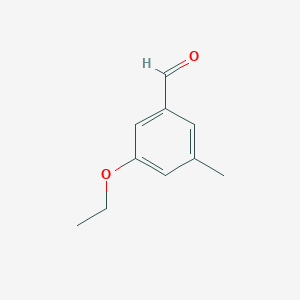

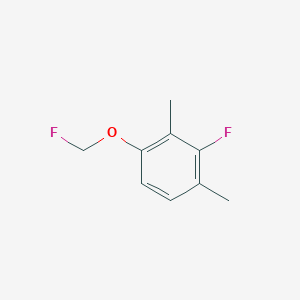
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
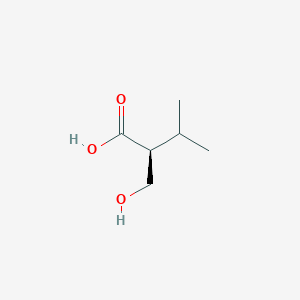
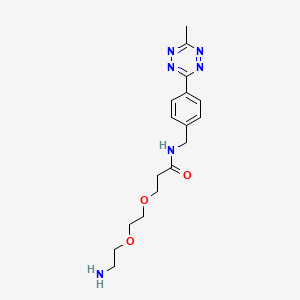
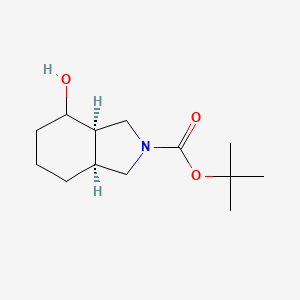
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
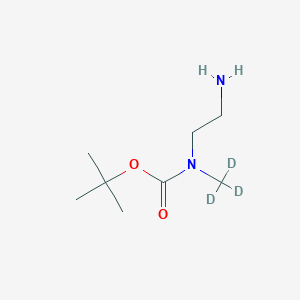
![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)

